molecular formula C20H25O2P B14397552 {1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane CAS No. 89358-67-8

{1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane

Cat. No.: B14397552
CAS No.: 89358-67-8
M. Wt: 328.4 g/mol
InChI Key: WVHMXTHZJLGVTN-UHFFFAOYSA-N
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Description

{1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane is a complex organophosphorus compound It features an oxirane ring, a diphenylphosphane group, and a methyl-substituted propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane typically involves the following steps:

    Formation of the oxirane ring: This can be achieved through the epoxidation of an alkene using a peracid such as m-chloroperoxybenzoic acid (mCPBA).

    Introduction of the diphenylphosphane group: This step involves the reaction of a suitable phosphine precursor with the oxirane intermediate under controlled conditions.

    Final assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

{1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of {1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can undergo ring-opening reactions, while the diphenylphosphane group can participate in coordination chemistry. These interactions can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used organophosphorus compound with similar applications in catalysis and organic synthesis.

    Diphenylphosphine oxide: Shares structural similarities and is used in similar chemical reactions.

    Phosphine derivatives: Various phosphine derivatives with different substituents exhibit similar reactivity and applications.

Uniqueness

{1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane is unique due to the presence of the oxirane ring and the specific arrangement of its functional groups

Properties

CAS No.

89358-67-8

Molecular Formula

C20H25O2P

Molecular Weight

328.4 g/mol

IUPAC Name

2-(1-diphenylphosphorylethyl)-2-methyl-3-propan-2-yloxirane

InChI

InChI=1S/C20H25O2P/c1-15(2)19-20(4,22-19)16(3)23(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16,19H,1-4H3

InChI Key

WVHMXTHZJLGVTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(O1)(C)C(C)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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